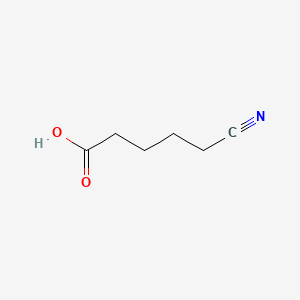

5-Cyanopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyanopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUPALMUTWEAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200616 | |

| Record name | Valeric acid, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-33-5 | |

| Record name | 5-Cyanopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 5-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeric acid, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyanopentanoic Acid: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and experimental protocols related to 5-cyanopentanoic acid. This bifunctional molecule, incorporating both a nitrile and a carboxylic acid group, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Core Chemical and Physical Properties

This compound, also known as 5-cyanovaleric acid, is a C6 aliphatic compound with the molecular formula C₆H₉NO₂.[1][2] Its chemical structure consists of a five-carbon chain with a terminal carboxylic acid group and a terminal cyano group. The presence of these two functional groups dictates its chemical reactivity and physical properties. It is soluble in polar solvents like water and alcohols.[2]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Cyanovaleric acid, Pentanoic acid, 5-cyano- | [2][3] |

| CAS Number | 5264-33-5 | [2][3] |

| Molecular Formula | C₆H₉NO₂ | [1][2] |

| Molecular Weight | 127.14 g/mol | [1][3] |

| Melting Point | 12-13 °C | [4] |

| Boiling Point | 318.4 °C at 760 mmHg | |

| Density | 1.099 g/cm³ | |

| Predicted pKa | Not available | |

| Solubility | Soluble in water and alcohols | [2] |

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aliphatic chain. The chemical shifts are influenced by the proximity to the electron-withdrawing cyano and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxyl group is also anticipated.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the nitrile carbon, and the methylene (B1212753) carbons provide definitive evidence for the structure. Predicted chemical shifts for the carbon atoms are listed in Table 2.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound [5]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH (C1) | ~179 |

| -C≡N (C6) | ~119 |

| -CH₂-COOH (C2) | ~33 |

| -CH₂- (C3) | ~24 |

| -CH₂- (C4) | ~22 |

| -CH₂-CN (C5) | ~16 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and nitrile functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad)[6] |

| C=O stretch | ~1710 (strong) | |

| Nitrile | C≡N stretch | 2260-2220 (medium)[7] |

| Alkane | C-H stretch | 3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (127.14). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[8]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Adiponitrile (B1665535)

A common laboratory-scale synthesis of this compound involves the partial hydrolysis of adiponitrile. This method requires careful control of reaction conditions to favor the formation of the desired product over the corresponding diamide (B1670390) or dicarboxylic acid.

Materials:

-

Adiponitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Hydrochloric acid (HCl) (concentrated)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Prepare a solution of adiponitrile in ethanol in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction vessel in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled solution of sodium hydroxide and 30% hydrogen peroxide to the adiponitrile solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture vigorously at 5 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the desired level of conversion to the intermediate 5-cyanopentanamide (B41375) is achieved, carefully quench the reaction by neutralizing the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will hydrolyze the intermediate amide to the carboxylic acid.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization. The choice of solvent is critical for obtaining high purity crystals. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A common solvent system for recrystallization of moderately polar organic acids is a mixture of a polar solvent (like acetone (B3395972) or ethyl acetate) and a non-polar solvent (like hexane (B92381) or heptane).

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Logical Relationships and Workflows

The following diagrams illustrate the structural relationship of the functional groups in this compound and a typical experimental workflow for its synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 5264-33-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5264-33-5 [sigmaaldrich.com]

- 5. This compound | 5264-33-5 | Benchchem [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic analysis of 5-Cyanopentanoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-cyanopentanoic acid, a bifunctional molecule of interest in organic synthesis and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols are provided to aid in the replication of these analyses.

Core Spectroscopic Data

The structural integrity of this compound (C₆H₉NO₂) can be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the characteristic functional groups. While publicly available, quantitative spectral data is limited, the following sections detail the expected spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon and hydrogen environments within a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different sets of non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| HOOC- | 10.0 - 12.0 | Singlet (broad) | 1H |

| -CH₂-COOH | 2.4 - 2.6 | Triplet | 2H |

| -CH₂-CN | 2.3 - 2.5 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | Multiplet | 4H |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The carbon-13 NMR spectrum will provide information on the six unique carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms.

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C OOH | 175 - 185 |

| C N | 118 - 122 |

| HOOC-C H₂- | 30 - 40 |

| -C H₂-CH₂-CN | 20 - 30 |

| -CH₂-C H₂-CH₂- | 20 - 30 |

| -C H₂-CN | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H (sp³) | 2850 - 2960 | Medium to Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

| m/z Value | Interpretation |

| 127 | Molecular Ion [M]⁺ |

| 110 | Loss of OH |

| 82 | Loss of COOH |

| 41 | Propyl fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-200 amu). The resulting spectrum will show the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The presented data and protocols are fundamental for ensuring the identity and purity of this compound in research and development settings.

Technical Guide: Nucleophilic Substitution Synthesis of 5-Cyanopentanoic Acid

Introduction

5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a bifunctional molecule featuring both a nitrile and a carboxylic acid group.[1][2] This unique structure makes it a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals.[1] The dual reactivity allows for selective or simultaneous transformations, enabling the construction of complex molecular architectures.[1] One of the most common and established methods for synthesizing this compound is through nucleophilic substitution reactions.[1] This guide provides an in-depth overview of the synthesis of this compound via nucleophilic substitution, detailing reaction mechanisms, experimental protocols, and key data.

Core Synthetic Strategies

The primary routes for synthesizing this compound involve two main strategies:

-

Nucleophilic Substitution of Halogenated Precursors: This is a classic and widely used method. It typically involves the reaction of a 5-halopentanoic acid or its ester derivative with a cyanide salt. The cyanide ion (CN⁻) acts as the nucleophile, displacing a halide (e.g., bromide or chloride) in an S(_N)2 reaction.[1] To prevent unwanted side reactions with the carboxylic acid moiety, it is often protected as an ester during the substitution step.[1] The resulting cyanopentanoate ester is then hydrolyzed to yield the final product.[1]

-

Selective Hydrolysis of Dinitriles: An alternative approach is the selective hydrolysis of adiponitrile (B1665535).[1] Under controlled conditions, one of the two nitrile groups can be converted into a carboxylic acid, yielding this compound.[1] This method can also be achieved enzymatically, for instance, using a nitrilase from Comamonas testosteroni, which shows high activity for converting adiponitrile to this compound (also referred to as cyanovaleric acid).[3]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key aspects of the primary synthetic methods for this compound.

| Feature | Nucleophilic Substitution on Halo-ester | Selective Hydrolysis of Dinitrile |

| Starting Material | 5-Halopentanoic acid (e.g., 5-bromopentanoic acid) or its ester | Adiponitrile |

| Key Reagents | Cyanide salt (e.g., KCN, NaCN), Acid/Base for hydrolysis | Water, Acid/Base or Nitrilase enzyme |

| Reaction Type | S(_N)2 Nucleophilic Substitution, Ester Hydrolysis | Partial Nitrile Hydrolysis |

| Key Considerations | Carboxylic acid protection as an ester is often required.[1] | Requires careful control to avoid hydrolysis of both nitrile groups. |

| Mechanism | Two-step: substitution followed by hydrolysis.[1] | Single-step conversion of one nitrile group.[1] |

Reaction Mechanism: S(_N)2 Substitution

The introduction of the cyano group onto a halogenated precursor proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The cyanide ion, a potent nucleophile, attacks the electrophilic carbon atom bonded to the halogen. This attack occurs from the backside relative to the leaving group (the halide), proceeding through a trigonal bipyramidal transition state. The reaction results in the inversion of stereochemistry at the carbon center, although in this specific synthesis, the substrate is achiral.

Caption: S(_N)2 mechanism for the synthesis of a 5-cyanopentanoate ester.

Experimental Protocols

This section provides a representative protocol for the synthesis of this compound starting from 5-bromopentanoic acid.

Part 1: Esterification of 5-Bromopentanoic Acid

-

Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions.

-

Reagents: 5-bromopentanoic acid, methanol (B129727) (excess), sulfuric acid (catalytic).

-

Procedure:

-

Dissolve 5-bromopentanoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopentanoate.

-

Part 2: Nucleophilic Substitution with Cyanide

-

Objective: To replace the bromine atom with a cyano group.

-

Reagents: Methyl 5-bromopentanoate, sodium cyanide (or potassium cyanide), dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Dissolve methyl 5-bromopentanoate in DMSO in a round-bottom flask.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to approximately 60-80°C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 5-cyanopentanoate.

-

Part 3: Hydrolysis of Methyl 5-Cyanopentanoate

-

Objective: To deprotect the ester and form the final carboxylic acid product.

-

Reagents: Methyl 5-cyanopentanoate, sodium hydroxide (B78521) solution, hydrochloric acid.

-

Procedure:

-

Add an aqueous solution of sodium hydroxide to the crude methyl 5-cyanopentanoate.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). This process is known as saponification.[4]

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

The product, this compound, may precipitate out or can be extracted with an organic solvent.

-

Extract the acidified mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

-

Part 4: Purification

-

Objective: To obtain high-purity this compound.

-

Method: The crude product can be purified using techniques such as recrystallization or silica (B1680970) gel column chromatography.[5]

-

Procedure (General Chromatography):

-

Dissolve the crude product in a minimal amount of the chosen eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the product from impurities.

-

Collect the fractions containing the pure product (identified by TLC) and concentrate to yield purified this compound.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

From Halide to Cyano: A Technical Guide to the Synthesis of 5-Cyanopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthetic pathway for producing 5-cyanopentanoic acid, a valuable building block in pharmaceutical and advanced materials chemistry. The primary route involves a two-step process commencing with the nucleophilic substitution of a 5-halopentanoic ester, followed by hydrolysis to yield the target carboxylic acid. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development efforts.

Synthetic Pathway Overview

The conversion of 5-halopentanoic esters to this compound is most effectively achieved through a two-step synthetic sequence. This approach protects the carboxylic acid moiety as an ester during the introduction of the cyano group, thereby preventing undesirable side reactions.[1]

The general reaction scheme is as follows:

Step 1: Nucleophilic Substitution (Cyanation)

A 5-halopentanoic ester, such as methyl 5-bromopentanoate, undergoes a nucleophilic substitution reaction with a cyanide salt, typically potassium or sodium cyanide.[1][2] This reaction, usually conducted in an ethanolic solvent under reflux, proceeds via an SN2 mechanism to yield the corresponding 5-cyanopentanoic ester.[2][3] The use of an alcohol-based solvent is critical to minimize the formation of the 5-hydroxypentanoic acid byproduct that can occur in the presence of water.[2][3]

Step 2: Ester Hydrolysis

The resulting 5-cyanopentanoic ester is then hydrolyzed to afford this compound. This can be achieved under either acidic or basic conditions, which cleaves the ester linkage to reveal the carboxylic acid functional group.[1]

Below is a DOT script representation of this two-step reaction pathway.

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Methyl 5-Cyanopentanoate

This protocol describes the nucleophilic substitution of methyl 5-bromopentanoate with potassium cyanide.

Materials:

-

Methyl 5-bromopentanoate

-

Potassium cyanide (KCN)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromopentanoate in ethanol.

-

Add a stoichiometric equivalent of potassium cyanide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated potassium bromide.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

The crude methyl 5-cyanopentanoate can be purified by vacuum distillation.

Step 2: Hydrolysis of Methyl 5-Cyanopentanoate to this compound

This protocol outlines the hydrolysis of the ester to the final carboxylic acid product.

Materials:

-

Methyl 5-cyanopentanoate

-

Hydrochloric acid (for acidic hydrolysis) or Sodium hydroxide (B78521) (for basic hydrolysis)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and purification

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask, combine methyl 5-cyanopentanoate and an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.

| Step | Reactants | Solvent | Conditions | Typical Yield | Reference(s) |

| 1. Cyanation | 5-Halopentanoic Ester, KCN (or NaCN) | Ethanol | Heat under reflux | Good to High | [2],[3] |

| 2. Hydrolysis (Acidic) | 5-Cyanopentanoic Ester, Aqueous HCl | Water | Heat under reflux | High | [1] |

| 2. Hydrolysis (Basic) | 5-Cyanopentanoic Ester, Aqueous NaOH | Water | Heat under reflux | High | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from 5-halopentanoic esters is a robust and well-established procedure in organic synthesis. By following the two-step pathway of nucleophilic substitution and subsequent hydrolysis, researchers can reliably produce this important chemical intermediate. The detailed protocols and workflow provided in this guide serve as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, enabling the efficient synthesis of this compound for a variety of applications.

References

An In-depth Technical Guide to the Characterization of 5-Cyanopentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopentanoic acid and its derivatives are versatile bifunctional molecules that hold significant promise in organic synthesis and drug discovery. The presence of both a nitrile and a carboxylic acid functional group, or its derivatives such as esters and amides, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis and characterization of key this compound derivatives, including detailed experimental protocols, tabulated quantitative data, and visual workflows to support research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves modifications of the carboxylic acid moiety to form esters and amides. The parent acid itself can be synthesized through methods like nucleophilic substitution on a halogenated precursor or partial hydrolysis of a dinitrile.

Esterification

Esters of this compound are commonly prepared via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Amidation

Amide derivatives are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amide coupling methods using reagents like carbodiimides are also employed.

Physicochemical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of synthesized this compound derivatives. A combination of physical property measurements and spectroscopic techniques is employed.

Physicochemical Properties

Key physical constants such as melting and boiling points provide initial indications of a compound's identity and purity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₆H₉NO₂ | 127.14 | 12-13 | Not available |

| Methyl 5-cyanopentanoate | C₇H₁₁NO₂ | 141.17 | Not available | Not available |

| Ethyl 5-cyanopentanoate | C₈H₁₃NO₂ | 155.19 | Not available | Not available |

| 5-Cyanopentanamide (B41375) | C₆H₁₀N₂O | 126.16 | Not available | Not available |

Spectroscopic Data

Spectroscopic methods provide detailed structural information.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data for 5-Cyanopentanamide in CDCl₃ [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.6 - 6.0 | Broad Singlet | 1H | -NH₂ (one proton) |

| ~ 5.4 - 5.8 | Broad Singlet | 1H | -NH₂ (second proton) |

| ~ 2.35 | Triplet | 2H | -CH₂-CN |

| ~ 2.25 | Triplet | 2H | -CH₂-CONH₂ |

| ~ 1.70 | Multiplet | 4H | -CH₂-CH₂- |

Predicted ¹³C NMR Data for 5-Cyanopentanamide in CDCl₃ [1]

| Chemical Shift (ppm) | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 119 | C≡N (Nitrile) |

| ~ 35 | -CH₂-CONH₂ |

| ~ 25 | -CH₂-CH₂- |

| ~ 24 | -CH₂-CH₂- |

| ~ 17 | -CH₂-CN |

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Ester) | 1735-1750 |

| C=O (Amide) | 1630-1695 |

| C≡N (Nitrile) | 2210-2260 |

| N-H (Amide) | 3100-3500 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For 5-cyanopentanamide (MW: 126.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 126, with fragmentation likely involving the loss of the amide and cyano groups.[1]

Experimental Protocols

Synthesis of 5-Cyanopentanoyl Chloride

Objective: To synthesize the acyl chloride of this compound as a reactive intermediate for amide synthesis.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous DCM.

-

Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-cyanopentanoyl chloride, which can be used in the next step without further purification.

General Procedure for the Synthesis of N-Substituted 5-Cyanopentanamides

Objective: To synthesize N-substituted amides from 5-cyanopentanoyl chloride.

Materials:

-

5-Cyanopentanoyl chloride

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the desired amine and an equimolar amount of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-cyanopentanoyl chloride in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for the Synthesis of this compound Esters

Objective: To synthesize esters of this compound.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Toluene or another suitable solvent for azeotropic removal of water

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation under reduced pressure or by column chromatography.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of synthesis and characterization, the following diagrams are provided.

Currently, there is limited publicly available information on specific signaling pathways modulated by this compound derivatives. However, given the prevalence of nitrile and amide moieties in bioactive compounds, these derivatives represent a promising scaffold for targeting various biological pathways. Future research should focus on screening these compounds for activities such as anticancer and antimicrobial effects to elucidate their mechanisms of action and potential signaling pathway involvement.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in organic and medicinal chemistry. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential and to identify novel signaling pathways they may modulate. The versatility of the this compound scaffold makes it an attractive starting point for the development of new chemical entities with potential applications in drug discovery.

References

An In-depth Technical Guide to 5-Cyanopentanoic Acid (CAS: 5264-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of 5-cyanopentanoic acid. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided, accompanied by a workflow visualization.

Core Properties and Identifiers

This compound, also known as 5-cyanovaleric acid, is a bifunctional organic compound featuring a carboxylic acid and a nitrile group.[1] This structure makes it a valuable building block in organic synthesis for creating more complex molecules, including pharmaceutical intermediates and monomers for polyamides.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The compound is a liquid or low-melting solid at room temperature and is soluble in polar solvents like water and alcohols, a characteristic attributed to the hydrogen-bonding capability of its carboxylic acid group.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 5264-33-5 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 12-13 °C | [3] |

| Boiling Point | 318.4 °C at 760 mmHg | N/A |

| Density | 1.099 g/cm³ | N/A |

| Solubility | Soluble in water and other polar solvents | [2] |

| Flash Point | 146.4 °C | N/A |

| Refractive Index | 1.454 | N/A |

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Cyanovaleric acid, Pentanoic acid, 5-cyano- | [1] |

| InChI | InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9) | [1] |

| InChIKey | SKUPALMUTWEAPI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(CCC(=O)O)CC#N | [1] |

Spectroscopic Analysis

Predicted NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on standard values for alkyl chains modified by the electron-withdrawing effects of the terminal nitrile (-C≡N) and carboxylic acid (-COOH) groups.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| -CH₂-COOH (α) | 2.3 - 2.5 | Triplet | 2H |

| -CH₂-CN (α') | 2.4 - 2.6 | Triplet | 2H |

| Internal -CH₂- (β, β') | 1.6 - 1.9 | Multiplet | 4H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| -COOH | 175 - 180 | C1 |

| -C≡N | 119 - 122 | C6 |

| -CH₂-COOH (α) | 32 - 36 | C2 |

| -CH₂-CN (α') | 16 - 20 | C5 |

| -CH₂- (β) | 23 - 27 | C3 |

| -CH₂- (β') | 20 - 24 | C4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Nitrile C≡N | Stretch | 2240 - 2260 | Medium, Sharp |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak would be observed at an m/z of 127. Key fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the alkyl chain.

| m/z | Possible Fragment | Notes |

| 127 | [C₆H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 110 | [M - OH]⁺ | Loss of hydroxyl radical |

| 82 | [M - COOH]⁺ | Loss of carboxyl radical |

| 45 | [COOH]⁺ | Carboxyl cation |

Synthesis and Experimental Protocols

A common and effective method for synthesizing this compound is a two-step process starting from a 5-halopentanoate ester. The workflow involves a nucleophilic substitution to introduce the nitrile group, followed by hydrolysis of the ester.

Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from methyl 5-bromopentanoate.

Part A: Synthesis of Methyl 5-cyanopentanoate

-

Materials:

-

Methyl 5-bromopentanoate

-

Potassium cyanide (KCN)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-bromopentanoate (1.0 eq) in anhydrous DMF.

-

Add potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude methyl 5-cyanopentanoate, which can be used in the next step without further purification.

-

Part B: Hydrolysis of Methyl 5-cyanopentanoate

-

Materials:

-

Crude methyl 5-cyanopentanoate from Part A

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To the flask containing crude methyl 5-cyanopentanoate (1.0 eq), add a 1 M aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 3-5 hours, or until the reaction is complete (monitored by TLC, showing consumption of the starting ester).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2.

-

Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

-

Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate.

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, conversion to an acid chloride, or amidation.

-

Nitrile Reactions: The nitrile group can be hydrolyzed under harsh acidic or basic conditions to form a carboxylic acid, ultimately yielding pimelic acid. It can also be reduced to a primary amine (6-aminohexanoic acid).

Its primary applications are in:

-

Polymer Chemistry: As a precursor to α,ω-amino acids or dicarboxylic acids, it can be used in the synthesis of specialty polyamides.

-

Pharmaceutical Synthesis: It serves as a building block for constructing more complex molecules that may possess biological activity. While its direct role as an impurity in drugs like Apixaban is not clearly established, its structural motifs are relevant to pharmaceutical chemistry.

-

Research Chemicals: A structurally related compound, 4,4'-Azobis(4-cyanopentanoic acid), is a widely used water-soluble radical initiator in polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).

Safety Information

This compound is a hazardous substance and should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into relevant literature is recommended.

References

Theoretical Insights into the Reaction Mechanisms of 5-Cyanopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies concerning the reaction mechanisms of 5-cyanopentanoic acid, a versatile bifunctional molecule. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes information from theoretical analyses of analogous reactions and experimental data on closely related compounds. The focus is on providing a foundational understanding of the key reaction pathways involved in its synthesis and subsequent transformations, supplemented with detailed experimental and computational protocols to guide further research.

Synthesis of this compound: Mechanistic Pathways

Two primary routes for the synthesis of this compound are prevalent: nucleophilic substitution and the selective hydrolysis of adiponitrile (B1665535). The mechanistic understanding of these pathways is crucial for optimizing reaction conditions and improving yields.

Nucleophilic Substitution Pathway

A common laboratory and potential industrial synthesis involves the reaction of a 5-halopentanoic acid ester with a cyanide salt, followed by hydrolysis of the ester. The key step is the nucleophilic substitution of the halide by the cyanide ion.

Proposed Reaction Mechanism: The reaction of methyl 5-bromopentanoate with sodium cyanide is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of methyl 5-cyanopentanoate. Subsequent hydrolysis of the ester yields this compound.

Caption: Proposed SN2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 5-Cyanopentanoate

-

Reaction Setup: A solution of methyl 5-bromopentanoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Sodium cyanide (1.1 equivalents) is added to the solution.

-

Reaction Conditions: The mixture is heated to 50-70 °C and stirred for several hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure methyl 5-cyanopentanoate.

Computational Protocol: Theoretical Study of the SN2 Reaction

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ.

-

Solvent Model: A polarizable continuum model (PCM) or solvent model density (SMD) to simulate the solvent environment (e.g., DMF).

-

Calculations:

-

Geometry optimization of the reactants (methyl 5-bromopentanoate and cyanide anion) and the product (methyl 5-cyanopentanoate).

-

Transition state search using methods like the Berny algorithm or a quadratic synchronous transit (QST2/3) approach.

-

Frequency calculations to confirm the nature of the stationary points (reactants and products have all real frequencies, the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

-

Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and products.

-

Calculation of the activation energy (difference in energy between the transition state and the reactants) and the reaction energy (difference in energy between the products and the reactants).

-

Selective Hydrolysis of Adiponitrile

The synthesis of this compound from adiponitrile involves the selective hydrolysis of one of the two nitrile groups. This presents a significant challenge as the hydrolysis can proceed to form adipamide (B165785) and subsequently adipic acid.

Proposed Reaction Mechanism: The selective hydrolysis is typically carried out under controlled acidic or basic conditions. The mechanism involves the protonation of one nitrile nitrogen (in acid) or nucleophilic attack by hydroxide (B78521) (in base) to form an intermediate that, after tautomerization and further reaction with water, yields the corresponding amide (5-cyanopentanamide). Subsequent hydrolysis of the amide group under the reaction conditions can lead to the desired this compound. Controlling the reaction stoichiometry and conditions is key to preventing the hydrolysis of the second nitrile group.

Caption: Reaction pathway for the selective hydrolysis of adiponitrile.

Experimental Protocol: Selective Hydrolysis of Adiponitrile

-

Reaction Setup: Adiponitrile (1 equivalent) is dissolved in an aqueous acidic or basic solution in a round-bottom flask with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specific period. The concentration of the acid or base and the reaction time are critical parameters to control the selectivity.

-

Monitoring: The reaction is monitored by high-performance liquid chromatography (HPLC) to track the formation of this compound and the undesired byproducts.

-

Work-up: The reaction is quenched by neutralization. The product is then extracted with an organic solvent.

-

Purification: The product is purified by recrystallization or column chromatography.

Thermal Decomposition of 4,4′-Azobis(4-cyanopentanoic acid) (ACPA)

While not a reaction of this compound itself, the thermal decomposition of its derivative, ACPA, is a well-studied process with available kinetic data. ACPA is a widely used water-soluble radical initiator.

Reaction Mechanism: The thermal decomposition of ACPA proceeds through a concerted homolytic cleavage of the two C-N bonds, releasing a molecule of nitrogen gas and generating two 4-cyano-4-pentanoic acid radicals. These radicals can then initiate polymerization or undergo other radical reactions.

Caption: Thermal decomposition pathway of ACPA.

Quantitative Data: The thermal decomposition of the racemic and meso diastereomers of ACPA has been studied, and the following kinetic parameters have been determined.

| Diastereomer | Solvent | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) |

| racemic-ACPA | Aqueous | 132.2 | 4.76 x 10¹⁵ |

| meso-ACPA | Aqueous | 131.7 | 2.98 x 10¹⁵ |

| Both | N,N-dimethylformamide | 134.0 | 1.26 x 10¹⁶ |

Experimental Protocol: Kinetic Study of ACPA Thermal Decomposition

-

Sample Preparation: A solution of ACPA of known concentration is prepared in the desired solvent (e.g., D₂O for NMR studies).

-

Instrumentation: The decomposition is monitored using UV-Vis spectroscopy by following the disappearance of the azo group absorbance, or by ¹H NMR spectroscopy by integrating the signals of the reactant and a stable internal standard over time.

-

Procedure: The sample is placed in a thermostated cell holder of the spectrophotometer or in an NMR tube in the spectrometer's probe, maintained at a constant temperature.

-

Data Acquisition: Absorbance or NMR spectra are recorded at regular time intervals.

-

Data Analysis: The concentration of ACPA at each time point is calculated. The natural logarithm of the concentration is plotted against time. The negative of the slope of this plot gives the first-order rate constant (k) at that temperature. The experiment is repeated at several different temperatures to obtain an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy and frequency factor are determined.

Conclusion

This technical guide has outlined the primary reaction mechanisms associated with the synthesis and a key derivative of this compound. While specific theoretical studies on this compound are limited, the principles of nucleophilic substitution and nitrile hydrolysis provide a strong framework for understanding its formation. The provided experimental and computational protocols offer a starting point for researchers to further investigate these reactions. The detailed kinetic data for the decomposition of ACPA serves as a valuable quantitative benchmark for a closely related system. Further computational studies employing DFT and other quantum chemical methods are needed to provide a more precise, quantitative understanding of the reaction energetics and transition states involved in the synthesis and reactions of this compound itself. Such studies would be invaluable for the rational design of more efficient and selective synthetic processes.

In-Depth Technical Guide to the Physical Properties of 5-Cyanopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Cyanopentanoic acid (CAS No: 5264-33-5). The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound, also known as 5-cyanovaleric acid, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. These functional groups dictate its physical and chemical characteristics, making it a versatile intermediate in organic synthesis. At room temperature, it can present as a colorless to pale yellow liquid or a low-melting solid.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Weight | 127.14 | g/mol | --- |

| Melting Point | 12-13 | °C | --- |

| Boiling Point | 318.4 | °C | at 760 mmHg |

| Density | 1.099 | g/cm³ | --- |

| Flash Point | 146.4 | °C | --- |

| Vapor Pressure | 7.63E-05 | mmHg | at 25 °C |

| Refractive Index | 1.454 | --- | --- |

| Solubility | Soluble | --- | In polar solvents such as water and alcohols. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are synthesized from standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the this compound is solid, finely crush a small amount of the sample using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Packing: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures.

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or a heating block

-

Apparatus for securing the test tube and thermometer

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band or a suitable clip, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Reporting: Record the temperature and the atmospheric pressure at the time of the measurement.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

Sample and Solvent Addition: In a small test tube, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for about 30 seconds.

-

Observation: Observe the mixture to see if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. For liquid-liquid solubility, observe whether one or two distinct layers are present.

-

Repeat: Repeat the procedure for each solvent to be tested.

-

Reporting: Report the solubility as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of 5-Cyanopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-cyanopentanoic acid, a bifunctional molecule of interest in various chemical and pharmaceutical research areas. Due to its carboxylic acid and cyano moieties, understanding its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological studies. This document outlines the theoretical basis for its solubility, provides a detailed experimental protocol for its determination, and presents a framework for recording and interpreting solubility data.

Physicochemical Properties of this compound

This compound (C₆H₉NO₂) is a molecule possessing both a polar carboxylic acid group and a moderately polar nitrile group, attached to a five-carbon aliphatic chain.[1][2][3] The presence of the carboxylic acid group allows for hydrogen bonding and deprotonation in basic solutions, significantly influencing its solubility in polar and aqueous media. The aliphatic chain contributes to its nonpolar character, affecting its solubility in organic solvents.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Cyanovaleric acid |

Table 1: Physicochemical Properties of this compound.[1]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature, its structural features suggest the following qualitative solubility profile:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be soluble due to the ability of the carboxylic acid group to form hydrogen bonds with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to be soluble due to dipole-dipole interactions with the nitrile and carboxylic acid groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility as the polar functional groups will have unfavorable interactions with the nonpolar solvent.

-

Aqueous Basic Solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): Expected to be highly soluble due to the deprotonation of the carboxylic acid to form a water-soluble carboxylate salt.[4][5]

-

Aqueous Acidic Solutions (e.g., 5% Hydrochloric Acid): Solubility is expected to be similar to or slightly less than in water, as the carboxylic acid will remain protonated.[4][5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Methanol | 25 | Shake-Flask Method | ||

| Acetone | 25 | Shake-Flask Method | ||

| Ethyl Acetate | 25 | Shake-Flask Method | ||

| Dichloromethane | 25 | Shake-Flask Method | ||

| Acetonitrile | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask Method | ||

| Toluene | 25 | Shake-Flask Method | ||

| Hexane | 25 | Shake-Flask Method |

Table 2: Template for Experimentally Determined Solubility Data of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[6][7] This protocol outlines the steps for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument (e.g., GC-MS, NMR).[8][9][10]

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[11]

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the filtered saturated solution to a suitable concentration for analysis using a calibrated analytical method.

-

Quantify the concentration of the dissolved this compound using a pre-validated analytical technique such as HPLC, GC-MS, or NMR spectroscopy.[8][9][12] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Application in Polyamide Synthesis

This compound is a valuable precursor in materials science, particularly in the synthesis of polyamides.[13] The carboxylic acid and nitrile groups can be chemically transformed into functional groups suitable for polymerization. For instance, the nitrile group can be reduced to an amine, and the carboxylic acid can be activated (e.g., as an acyl chloride) to create a monomer that can undergo polycondensation to form a polyamide.[14][15][16][17] The solubility of this compound and its derivatives is a critical parameter for controlling the polymerization reaction and processing the resulting polymer.

The following diagram illustrates the logical relationship in the synthesis of a polyamide from this compound.

Caption: Polyamide Synthesis Pathway.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is indispensable for the effective utilization of this versatile compound in research and development.

References

- 1. This compound | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. simsonpharma.com [simsonpharma.com]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scielo.br [scielo.br]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. shimadzu.com [shimadzu.com]

- 10. shimadzu.com [shimadzu.com]

- 11. quora.com [quora.com]

- 12. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. This compound | 5264-33-5 | Benchchem [benchchem.com]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

- 15. mdpi.com [mdpi.com]

- 16. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Cyanopentanoic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopentanoic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its structure, featuring both a carboxylic acid and a nitrile group, allows for a range of chemical transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including 6-aminocaproic acid and its subsequent cyclized product, 2-piperidone (B129406) (also known as δ-valerolactam). These intermediates are crucial precursors for a variety of active pharmaceutical ingredients (APIs).

Key Applications and Synthetic Pathways

The dual functionality of this compound allows for its strategic use in multi-step synthetic routes. The primary transformations involve the reduction of the nitrile group to a primary amine and the cyclization of the resulting amino acid.

A key application of this compound is its conversion to 6-aminocaproic acid , a known therapeutic agent and a precursor to polyamides. This transformation is typically achieved through catalytic hydrogenation. Subsequently, 6-aminocaproic acid can be cyclized to form 2-piperidone , a lactam that is a core structural motif in many pharmaceutical compounds.

The overall synthetic pathway is illustrated below:

Application Notes and Protocols for Polyamide Synthesis from 5-Cyanopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a versatile class of polymers with applications ranging from engineering plastics to advanced textiles and biomedical devices. The synthesis of polyamides from bespoke monomers allows for the fine-tuning of their properties to suit specific applications. 5-Cyanopentanoic acid is a valuable precursor for the synthesis of a key polyamide monomer, 6-aminocaproic acid, which is the building block for Polyamide 6 (Nylon 6). This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 6 from this compound, targeting researchers and professionals in materials science and drug development.

The synthetic route involves a two-step process:

-

Monomer Synthesis: Reduction of the nitrile group of this compound to a primary amine to yield 6-aminocaproic acid.

-

Polymerization: Polycondensation of 6-aminocaproic acid to form Polyamide 6.

Data Presentation

A summary of the typical properties of the resulting Polyamide 6 (Nylon 6) is presented in Table 1.

| Property | Value |

| Thermal Properties | |

| Melting Temperature (Tm) | 215-220 °C |

| Glass Transition (Tg) | 47 °C |

| Physical Properties | |

| Density | 1.14 g/cm³ |

| Water Absorption (at saturation) | ~2.4% |

| Mechanical Properties | |

| Tensile Strength | High |

| Elasticity | High |

| Abrasion Resistance | Excellent |

| Chemical Resistance | Good against acids and alkalis |

Experimental Protocols

Protocol 1: Synthesis of 6-Aminocaproic Acid from this compound

This protocol outlines the catalytic hydrogenation of this compound to 6-aminocaproic acid using Raney Nickel as the catalyst.

Materials:

-

This compound

-

Raney Nickel (slurry in water)

-

Ethanol (B145695) (or Methanol)

-

Ammonia (optional, to suppress secondary amine formation)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Filter aid (e.g., Celite)

-

Hydrochloric acid (for purification)

-

Sodium hydroxide (B78521) (for purification)

-

Deionized water

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, add this compound (1 equivalent) and ethanol (or methanol) as the solvent. To minimize the formation of secondary amines, the solvent can be saturated with ammonia.

-

Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the this compound) to the reactor.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove air. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi).

-

Reaction: Heat the reactor to a temperature of 80-120°C while stirring vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-